(S)-2-Bromobutanoic acid is a chiral α-bromo carboxylic acid. It serves as a versatile building block in organic synthesis, particularly for introducing a specific stereogenic unit into the molecular framework of various compounds. It is particularly valuable in the development of chiral active pharmaceutical ingredients [].
(S)-2-Bromobutanoic acid can be sourced from various chemical suppliers and is often used in synthetic organic chemistry as a building block for more complex molecules. It falls under the category of halogenated carboxylic acids, which are significant in organic synthesis due to their reactivity and ability to introduce functional groups into organic molecules.
The synthesis of (S)-2-Bromobutanoic acid can be achieved through several methods:
(S)-2-Bromobutanoic acid has a specific stereochemistry that contributes to its unique properties. The structure consists of a four-carbon chain with a bromine atom attached to the second carbon and a carboxylic acid group at the end:
(S)-2-Bromobutanoic acid participates in various chemical reactions:
Reaction Type | Major Products |
---|---|
Substitution | (S)-2-Hydroxybutanoic acid, (S)-2-Aminobutanoic acid |
Reduction | (S)-2-Butanol |
Oxidation | Various oxidized derivatives |
The mechanism of action for (S)-2-Bromobutanoic acid largely depends on its participation in substitution reactions where the bromine atom serves as a leaving group:
(S)-2-Bromobutanoic acid has diverse applications in scientific research and industry:
(S)-2-Bromobutanoic acid represents a stereochemically defined variant of 2-bromobutanoic acid, characterized by its chiral α-carbon bearing a bromine substituent. This compound serves as a crucial intermediate in asymmetric synthesis and pharmaceutical manufacturing, where enantioselectivity determines biological activity. The compound's significance stems from its ability to undergo stereospecific transformations while maintaining chiral integrity, making it indispensable for producing enantiomerically pure substances across chemical disciplines [1] [4].
The fundamental structure of (S)-2-Bromobutanoic acid comprises a four-carbon butanoic acid skeleton with a bromine atom at the chiral C2 position (α-carbon) and a carboxylic acid functional group. According to IUPAC nomenclature rules, the systematic name follows the format where the longest carbon chain containing the principal functional group (carboxylic acid) is identified, with substituents assigned locants based on their position relative to this chain. Thus, the compound is formally designated as 2-bromobutanoic acid, with the parent chain being butanoic acid and the bromine substituent at carbon 2 [3] [6].
The "(S)" prefix specifies the absolute configuration at the stereocenter according to the Cahn-Ingold-Prelog priority rules, where the priority sequence is: Bromine (highest), carboxyl group, ethyl group, and methyl group (lowest). When the lowest priority group (methyl) is oriented away from the viewer, the descending priority of the remaining groups forms a counter-clockwise arrangement, thus defining the S-configuration. This stereochemical designation distinguishes it from its enantiomeric counterpart, (R)-2-bromobutanoic acid, which displays different interactions in chiral environments [4] [10].
Table 1: Nomenclature and Identifiers of (S)-2-Bromobutanoic Acid
Nomenclature System | Designation |
---|---|
Preferred IUPAC Name | (S)-2-bromobutanoic acid |
CAS Registry Number | 32659-49-7 (enantiomer); 80-58-0 (racemate) |
Common Synonyms | (S)-α-Bromobutyric acid; L(-)-2-Bromobuttersäure; (S)-2-Bromobutanoic acid |
Molecular Formula | C₄H₇BrO₂ |
Canonical SMILES | CCC@@HBr |
ChEBI Identifier | CHEBI:132052 (chiral compound class) |
The compound's molecular architecture creates a stereoelectronic environment where the electron-withdrawing bromine atom influences both the acidity of the carboxylic acid (pKa ≈ 2.95) and the susceptibility of the adjacent carbon to nucleophilic substitution. This structural feature enables diverse transformations while preserving stereochemical fidelity at the chiral center when appropriate reaction conditions are employed. The presence of the bromine atom also increases molecular density (1.567 g/mL at 25°C) compared to unsubstituted butyric acid [4] [8] [9].
Table 2: Physical Properties of (S)-2-Bromobutanoic Acid
Property | Value | Conditions |
---|---|---|
Molecular Weight | 167.00 g/mol | |
Melting Point | -4°C (racemate) | |
Boiling Point | 99-103°C | 10 mmHg |
Density | 1.567 g/mL | 25°C |
Water Solubility | 66 g/L | 20°C |
pKa | 2.95 ± 0.10 | 25°C |
Specific Rotation | Not reported |
The history of 2-bromobutanoic acid begins with the development of the Hell-Volhard-Zelinsky (HVZ) reaction in the late 19th century. This landmark reaction, discovered independently by chemists Jacob Volhard and Nikolai Zelinsky (1887) and slightly modified by Carl Magnus von Hell, provided the first practical method for α-halogenation of carboxylic acids. The original synthesis involved treating racemic butyric acid with bromine under catalytic phosphorus, yielding racemic 2-bromobutanoic acid through an enolizable carbonyl mechanism [4].
The enantiomeric resolution of racemic 2-bromobutanoic acid marked a significant advancement in stereochemistry. In 1932, Ahlberg achieved the first resolution using strychnine as a chiral resolving agent. The process exploited the differential solubility of diastereomeric salts formed between the racemic acid and the chiral alkaloid, allowing separation of the enantiomers. This methodology established the foundation for accessing enantiopure α-halo acids and demonstrated the compound's configurational stability under appropriate conditions [4] [5].
A transformative milestone occurred in 1995 with the publication of an asymmetric synthesis method for (S)-2-bromobutanoic acid in Tetrahedron: Asymmetry. Duhamel and colleagues developed a stereoselective approach using α-D-glucofuranose-derived silyl ketene acetals. This method employed chiral auxiliaries to control bromination stereochemistry, providing high enantiomeric excesses and circumventing the need for resolution. This represented a paradigm shift from resolution-based approaches to catalytic asymmetric synthesis, aligning with emerging green chemistry principles by improving atom economy [5].
Table 3: Historical Development Timeline of (S)-2-Bromobutanoic Acid
Year | Milestone | Significance |
---|---|---|
1887 | Discovery of HVZ reaction | Enabled α-bromination of carboxylic acids |
1932 | Resolution with strychnine (Ahlberg) | First isolation of enantiopure form |
1995 | Asymmetric synthesis via silyl ketene acetals | Catalytic enantioselective production |
2000s | Pharmaceutical applications in synthesis | Key intermediate for active pharmaceutical ingredients |
Contemporary interest in (S)-2-bromobutanoic acid intensified with its identification as a crucial intermediate in synthesizing levetiracetam, an antiepileptic drug requiring specific stereochemistry for optimal therapeutic activity. This pharmaceutical application stimulated further methodological refinements in asymmetric synthesis and enzymatic resolution techniques, positioning the compound at the interface of synthetic organic chemistry and medicinal chemistry [4].
(S)-2-Bromobutanoic acid serves as a versatile chiral synthon due to the synthetic versatility imparted by its bromine substituent and carboxylic acid functionality. The bromine atom at the α-position undergoes clean nucleophilic substitution with various nucleophiles (amines, thiols, azides) while typically preserving stereochemical integrity through SN₂ mechanisms. This enables the production of non-racemic amino acids, thio-substituted acids, and other chiral building blocks essential for pharmaceutical synthesis. For instance, reaction with ammonia affords (S)-2-aminobutanoic acid, a precursor to unnatural amino acids used in peptidomimetic drugs [1] [5].
The compound demonstrates exceptional utility in stereospecific carbon-carbon bond formation through reactions with organometallic reagents. Transition-metal catalyzed couplings (e.g., Negishi, Suzuki) occur with retention of configuration at the chiral center, enabling the construction of enantiomerically enriched complex molecules. This reactivity profile makes it valuable for synthesizing chiral natural products and active pharmaceutical ingredients where specific stereochemistry governs biological activity [5].
In enzymatic resolutions, (S)-2-bromobutanoic acid serves as both a substrate and product. Lipases and esterases demonstrate differential activity toward enantiomers of esters of 2-bromobutanoic acid. For example, Candida antarctica lipase B preferentially hydrolyzes the (R)-enantiomer of ethyl 2-bromobutanoate, leaving the (S)-ester intact for isolation and subsequent hydrolysis to the (S)-acid. This biocatalytic approach complements chemical synthesis and exemplifies the compound's role in green chemistry methodologies [5].
The compound has proven indispensable in synthesizing stereochemically complex pharmaceuticals beyond levetiracetam. Its application extends to:
Table 4: Enantioselective Applications of (S)-2-Bromobutanoic Acid
Application Domain | Specific Use | Stereochemical Outcome |
---|---|---|
Pharmaceutical Synthesis | Levetiracetam intermediate | Retains S-configuration |
Peptide Chemistry | Unnatural amino acid precursor | α-Carbon stereocontrol |
Organocatalysis | Chiral ionic liquid components | Directs supramolecular chirality |
Material Science | Chiral dopants for liquid crystals | Induces helical pitch |
Recent advances have explored its potential in dynamic kinetic resolutions (DKR), where racemization catalysts enable theoretical 100% yield of enantiopure products from racemic starting materials. This emerging methodology exemplifies the ongoing innovation in utilizing this chiral building block for efficient asymmetric synthesis [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7